1-Cyclohexylpentan-3-amine hydrochloride

CAS No.: 1221722-49-1

Cat. No.: VC2814737

Molecular Formula: C11H24ClN

Molecular Weight: 205.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221722-49-1 |

|---|---|

| Molecular Formula | C11H24ClN |

| Molecular Weight | 205.77 g/mol |

| IUPAC Name | 1-cyclohexylpentan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H23N.ClH/c1-2-11(12)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,12H2,1H3;1H |

| Standard InChI Key | IHUXOOTYMVSIDB-UHFFFAOYSA-N |

| SMILES | CCC(CCC1CCCCC1)N.Cl |

| Canonical SMILES | CCC(CCC1CCCCC1)N.Cl |

Introduction

Chemical Structure and Identity

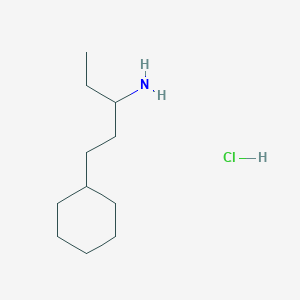

1-Cyclohexylpentan-3-amine hydrochloride consists of a cyclohexyl group attached to a pentan-3-amine backbone, with the hydrochloride salt form enhancing its water solubility and stability. The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 1221722-49-1 |

| Molecular Formula | C₁₁H₂₄ClN |

| Molecular Weight | 205.77 g/mol |

| IUPAC Name | 1-cyclohexylpentan-3-amine;hydrochloride |

| InChI | InChI=1S/C11H23N.ClH/c1-2-11(12)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,12H2,1H3;1H |

| InChI Key | IHUXOOTYMVSIDB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCC1CCCCC1)N.Cl |

The compound features a secondary amine group at the 3-position of the pentane chain, with a cyclohexyl group attached to the 1-position. The amine exists as a hydrochloride salt, which significantly influences its physicochemical behavior compared to the free base form .

Physicochemical Properties

Physical Properties

1-Cyclohexylpentan-3-amine hydrochloride typically appears as a crystalline solid with the following physical characteristics:

| Property | Description |

|---|---|

| Physical State | Crystalline solid/powder |

| Color | White to off-white |

| Solubility | Enhanced water solubility (as hydrochloride salt) |

| Standard Purity | ≥97% |

The hydrochloride salt formation significantly enhances the compound's solubility in aqueous media compared to the free base, making it more suitable for various biological and pharmaceutical applications .

Chemical Reactivity

As an amine hydrochloride, this compound exhibits characteristic reactivity patterns:

-

Acid-Base Behavior: The hydrochloride salt can be neutralized by bases to regenerate the free amine form.

-

Nucleophilicity: The amine group, when in free base form, can participate in nucleophilic substitution reactions.

-

Hydrogen Bonding: The protonated amine can serve as a hydrogen bond donor, influencing its interactions with biological targets.

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 1-cyclohexylpentan-3-amine hydrochloride:

Reductive Amination Approach

One common method involves the reductive amination of 1-cyclohexylpentan-3-one with an appropriate nitrogen source, followed by salt formation:

-

Reaction of 1-cyclohexylpentan-3-one with ammonia or ammonium acetate

-

Reduction of the resulting imine using sodium cyanoborohydride or similar reducing agents

-

Treatment with hydrochloric acid to form the hydrochloride salt

Reduction of Nitrogen-Containing Precursors

Another approach involves the reduction of nitrogen-containing precursors such as oximes or nitro compounds:

-

Formation of 1-cyclohexylpentan-3-one oxime

-

Reduction using appropriate reducing agents (LiAlH₄, NaBH₄, or catalytic hydrogenation)

From Alcohol Precursors

The synthesis can also proceed from 1-cyclohexylpentan-3-ol:

-

Conversion of the alcohol to a leaving group (mesylate or tosylate)

-

Nucleophilic substitution with azide

-

Reduction of the azide to amine

Applications and Research Findings

Pharmaceutical Research

1-Cyclohexylpentan-3-amine hydrochloride has been investigated for various pharmaceutical applications:

-

Building Block: It serves as a valuable intermediate in the synthesis of more complex pharmaceutical candidates

-

Structural Motif: The cyclohexylpentanamine scaffold appears in compounds with potential biological activities

Comparison with Similar Aminoalkanes

When compared to structurally related compounds, 1-cyclohexylpentan-3-amine hydrochloride shows distinctive characteristics:

| Compound | Structural Comparison | Key Differences |

|---|---|---|

| (R)-quinuclidin-3-amine hydrochloride | Contains a bridged bicyclic structure | More rigid conformation than 1-cyclohexylpentan-3-amine hydrochloride |

| 3-Cyclopropylcyclopentan-1-amine hydrochloride | Contains a cyclopropyl group and cyclopentane ring | Smaller ring systems and different spatial arrangement |

| 1-Cyclohexylpyrrolidin-3-amine | Contains a nitrogen heterocycle | Additional nitrogen in heterocyclic structure |

These structural differences influence their respective physicochemical properties, binding affinities, and potential biological activities .

Structure-Activity Relationships

Understanding the relationship between structure and activity for compounds containing the cyclohexylpentanamine scaffold provides insights into the potential biological roles of 1-cyclohexylpentan-3-amine hydrochloride:

Research involving related compounds suggests that structures with similar motifs can interact with various biological targets, including enzyme active sites and receptor binding pockets. The flexible nature of the cyclohexyl and pentane chain allows for conformational adaptation to different binding environments .

Analytical Characterization

Analytical techniques commonly used to characterize 1-cyclohexylpentan-3-amine hydrochloride include:

Spectroscopic Methods

| Technique | Key Characteristics |

|---|---|

| ¹H NMR | Shows characteristic signals for cyclohexyl protons, methylene groups, and the CH-NH₂ proton |

| ¹³C NMR | Displays carbon signals for the cyclohexyl ring, pentane chain, and the carbon bearing the amine group |

| IR Spectroscopy | Shows characteristic N-H stretching bands and N-H deformation bands |

| Mass Spectrometry | Molecular ion peak at m/z 170 (free base) with characteristic fragmentation patterns |

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity analysis and quantification, with appropriate column selection based on the compound's polarity and functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume